molecular formula C9H16N2O2S B2614073 N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide CAS No. 1396803-02-3

N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide

Cat. No.: B2614073
CAS No.: 1396803-02-3
M. Wt: 216.3
InChI Key: SUCIIXQMXXDDMO-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide is a chemical compound with a unique structure that combines a cyclopropane ring with a sulfonamide group and a dimethylamino butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with N-(4-(dimethylamino)but-2-yn-1-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically sulfonic acids or sulfonates.

    Reduction: The major products are amines or alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted sulfonamides.

Scientific Research Applications

N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate from accessing the enzyme. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(prop-2-yn-1-yl)cyclopropanesulfonamide
  • N-(penta-2,4-diyn-1-yl)cyclopropanesulfonamide
  • N-(4-(dimethylamino)but-2-yn-1-yl)benzamide

Uniqueness

N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide is unique due to its combination of a cyclopropane ring, a sulfonamide group, and a dimethylamino butynyl chain. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the dimethylamino group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential therapeutic agent.

Properties

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]cyclopropanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S/c1-11(2)8-4-3-7-10-14(12,13)9-5-6-9/h9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCIIXQMXXDDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNS(=O)(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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